molecular formula C14H11N3O3S B7579538 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579538
M. Wt: 301.32 g/mol
InChI Key: OFUXWIBRKZBXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as IKK inhibitor VII, is a small molecule inhibitor that targets the IKK (inhibitor of nuclear factor kappa-B kinase) complex. The IKK complex is involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the regulation of inflammation, immunity, and cell survival. IKK inhibitor VII has been widely used in scientific research to investigate the role of the NF-κB pathway in various physiological and pathological processes.

Mechanism of Action

2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII targets the this compound complex, which consists of three subunits: this compoundα, this compoundβ, and this compoundγ. The this compound complex phosphorylates the inhibitor of kappa-B (IκB) proteins, which leads to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various genes involved in inflammation, immunity, and cell survival. This compound inhibitor VII blocks the activity of the this compound complex by binding to the ATP-binding site of this compoundβ and preventing its phosphorylation. This results in the inhibition of NF-κB activation and downstream gene transcription.
Biochemical and Physiological Effects:
This compound inhibitor VII has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibitor VII induces apoptosis (programmed cell death) and inhibits cell proliferation. In immune cells, this compound inhibitor VII reduces cytokine production and inhibits immune cell activation. In neuronal cells, this compound inhibitor VII protects against neurotoxicity and reduces inflammation. However, the effects of this compound inhibitor VII can vary depending on the cell type, the concentration of the inhibitor, and the duration of treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII in lab experiments is its specificity for the this compound complex. Unlike other inhibitors of the NF-κB pathway, such as proteasome inhibitors or histone deacetylase inhibitors, this compound inhibitor VII specifically targets the this compound complex and does not affect other cellular processes. This allows researchers to study the role of the NF-κB pathway in a more precise and controlled manner. However, one of the limitations of using this compound inhibitor VII is its relatively low potency and selectivity compared to other this compound inhibitors. This can lead to off-target effects and non-specific inhibition of other kinases.

Future Directions

There are several future directions for the use of 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII in scientific research. One direction is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another direction is the investigation of the role of the NF-κB pathway in various diseases and physiological processes, such as aging, metabolic disorders, and autoimmune diseases. Additionally, the combination of this compound inhibitor VII with other drugs or therapies may lead to synergistic effects and improved treatment outcomes. Overall, the use of this compound inhibitor VII in scientific research has provided valuable insights into the regulation of the NF-κB pathway and its role in health and disease.

Synthesis Methods

The synthesis of 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII has been described in several research articles. In general, the synthesis involves the condensation of 1H-indole-5-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then reacted with ethyl chloroacetate to form the desired product. The yield of the synthesis is typically around 50-60%.

Scientific Research Applications

2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII has been used in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound inhibitor VII has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the NF-κB pathway. In inflammation research, this compound inhibitor VII has been used to investigate the role of the NF-κB pathway in the regulation of cytokine production and immune cell activation. In neurodegenerative disease research, this compound inhibitor VII has been used to study the role of the NF-κB pathway in the pathogenesis of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(9-1-2-10-8(5-9)3-4-15-10)16-6-12-17-11(7-21-12)14(19)20/h1-5,7,15H,6H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXWIBRKZBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)NCC3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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